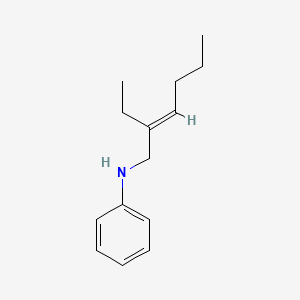

N-(2-Ethyl-2-hexenyl)aniline

Beschreibung

BenchChem offers high-quality N-(2-Ethyl-2-hexenyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Ethyl-2-hexenyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

68258-67-3 |

|---|---|

Molekularformel |

C14H21N |

Molekulargewicht |

203.32 g/mol |

IUPAC-Name |

N-[(E)-2-ethylhex-2-enyl]aniline |

InChI |

InChI=1S/C14H21N/c1-3-5-9-13(4-2)12-15-14-10-7-6-8-11-14/h6-11,15H,3-5,12H2,1-2H3/b13-9+ |

InChI-Schlüssel |

BYYMMAFVCCUWRF-UKTHLTGXSA-N |

Isomerische SMILES |

CCC/C=C(\CC)/CNC1=CC=CC=C1 |

Kanonische SMILES |

CCCC=C(CC)CNC1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Solubility and stability of "N-(2-Ethyl-2-hexenyl)aniline" in common solvents

An In-Depth Technical Guide to the Solubility and Stability of N-(2-Ethyl-2-hexenyl)aniline

Introduction

N-(2-Ethyl-2-hexenyl)aniline is a substituted aniline derivative characterized by an N-linked, branched, unsaturated C8 alkyl chain. Its structure, combining a hydrophilic aniline head with a significantly hydrophobic and reactive alkenyl tail, suggests a unique physicochemical profile. The presence of the aniline moiety makes it a valuable intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals, while the reactive double bond in the hexenyl group allows for its potential use in polymerization processes or as a curing agent for resins.[1]

A thorough understanding of the solubility and stability of N-(2-Ethyl-2-hexenyl)aniline is paramount for its effective application in drug development and materials science. Solubility dictates formulation strategies, reaction conditions, and bioavailability, while stability is critical for determining shelf-life, storage conditions, and identifying potential degradation products that could impact efficacy and safety.

This guide provides a comprehensive framework for characterizing the solubility and stability of N-(2-Ethyl-2-hexenyl)aniline. In the absence of extensive public data for this specific molecule, we present standardized, field-proven methodologies and predictive analyses based on its structural components and data from analogous N-alkylanilines.

Part 1: Solubility Profile Assessment

The solubility of a compound is governed by the principle of "like dissolves like." N-(2-Ethyl-2-hexenyl)aniline possesses a dual nature: the polar N-H group of the aniline ring can participate in hydrogen bonding, while the large aromatic ring and the C8 alkenyl chain contribute significant nonpolar character. This structure predicts poor solubility in aqueous media and progressively higher solubility in organic solvents of decreasing polarity.[2][3] The basic nitrogen atom (pKa of aniline ~4.6) suggests that solubility in aqueous media will be significantly enhanced under acidic conditions due to the formation of a water-soluble ammonium salt.[4][5]

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a systematic approach to classifying the solubility of N-(2-Ethyl-2-hexenyl)aniline across a range of common laboratory solvents. The causality behind this tiered approach is to efficiently map the compound's polarity and acid/base characteristics.

Materials:

-

N-(2-Ethyl-2-hexenyl)aniline

-

Test tubes (13x100 mm)

-

Graduated pipettes or micropipettes

-

Vortex mixer

-

Solvents: Purified Water, 5% (w/v) Hydrochloric Acid (HCl), 5% (w/v) Sodium Hydroxide (NaOH), Ethanol, Methanol, Acetone, Tetrahydrofuran (THF), Toluene, n-Hexane.

Procedure:

-

Sample Preparation: Add approximately 20 mg of N-(2-Ethyl-2-hexenyl)aniline to a clean, dry test tube.

-

Solvent Addition: Add 1.0 mL of the first test solvent (starting with water) to the test tube.[6][7]

-

Mixing: Cap the test tube and vortex vigorously for 30-60 seconds.

-

Observation: Visually inspect the mixture against a dark background. A single, clear phase indicates solubility. The presence of two distinct layers (for an immiscible liquid) or suspended solid particles indicates insolubility or partial solubility.[4]

-

Classification: Record the result as "Soluble," "Partially Soluble," or "Insoluble."

-

Tiered Testing: Proceed through the solvents as illustrated in the workflow diagram below. Testing in aqueous acid and base is critical for identifying basic functional groups like amines.[5]

Visualization: Solubility Testing Workflow

Caption: A tiered workflow for determining the qualitative solubility of an organic compound.

Data Presentation: Qualitative Solubility Profile

| Solvent | Polarity | Type | Predicted Solubility | Observation |

| n-Hexane | Nonpolar | Aprotic | Soluble | |

| Toluene | Nonpolar | Aprotic | Soluble | |

| Tetrahydrofuran (THF) | Polar | Aprotic | Soluble | |

| Acetone | Polar | Aprotic | Soluble | |

| Ethanol | Polar | Protic | Soluble | |

| Methanol | Polar | Protic | Soluble | |

| Water | Polar | Protic | Insoluble | |

| 5% HCl (aq) | Polar | Protic/Acidic | Soluble | |

| 5% NaOH (aq) | Polar | Protic/Basic | Insoluble |

Part 2: Chemical Stability Assessment

Stability testing is essential to define the intrinsic chemical robustness of N-(2-Ethyl-2-hexenyl)aniline and to identify its degradation pathways. Anilines are known to be susceptible to oxidation, which can lead to coloration (often darkening upon exposure to air and light), and photodegradation.[8] The N-alkenyl group may also be a point of reactivity. A forced degradation study under various stress conditions is the authoritative method for this assessment.[2]

The success of this study hinges on a self-validating system: a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), capable of separating the intact parent compound from all potential degradation products without interference.[9]

Experimental Protocol: Forced Degradation Study

This protocol exposes the compound to accelerated degradation conditions to predict its long-term stability and identify likely degradation products.

Materials:

-

N-(2-Ethyl-2-hexenyl)aniline

-

Stock solution of N-(2-Ethyl-2-hexenyl)aniline (e.g., 1 mg/mL in acetonitrile or methanol)

-

Reagents: 0.1 N HCl, 0.1 N NaOH, 3% Hydrogen Peroxide (H₂O₂)

-

HPLC-grade solvents (Acetonitrile, Methanol, Water)

-

pH meter

-

Controlled temperature ovens/water baths

-

Photostability chamber (ICH Q1B compliant)

Procedure:

-

Sample Preparation: For each condition, prepare duplicate samples by spiking the stock solution into the stress medium. A typical final concentration is 100 µg/mL. Prepare a control sample diluted in the analysis mobile phase and protect it from light and heat.

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Heat at 60-80 °C for a predefined period (e.g., 24 hours). Withdraw aliquots at intermediate time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 N NaOH, and dilute for analysis.[2]

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Apply heat and time points as in acid hydrolysis. Neutralize aliquots with 0.1 N HCl before analysis.[2]

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for a set period (e.g., 24 hours), monitoring for significant degradation at earlier time points.[2]

-

Thermal Degradation: Store a sample of the stock solution (or solid compound) in an oven at a controlled high temperature (e.g., 60 °C) for up to 48 hours.[2]

-

Photostability: Expose a sample to light providing an overall illumination of ≥ 1.2 million lux hours and an integrated near-UV energy of ≥ 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample must be wrapped in aluminum foil to shield it from light.[2]

-

Sample Analysis: Analyze all stressed samples, along with the control, using a validated stability-indicating HPLC method (e.g., reversed-phase C18 column with a gradient of acetonitrile and water, with UV detection).[10][11] The goal is to achieve 5-20% degradation to ensure that primary degradation products are formed without excessive secondary degradation.

Visualization: Forced Degradation & Analysis Workflow

Caption: Workflow for a forced degradation study and subsequent analysis.

Data Presentation: Summary of Forced Degradation Study

| Stress Condition | Duration | Temperature | % Assay of Parent Compound | % Degradation | No. of Degradants | Observations |

| Control (t=0) | 0 | RT | 100.0 | 0.0 | 0 | Clear, colorless |

| 0.1 N HCl | 24 h | 80 °C | ||||

| 0.1 N NaOH | 24 h | 80 °C | ||||

| 3% H₂O₂ | 24 h | RT | Color change? | |||

| Thermal | 48 h | 60 °C | ||||

| Photolytic | ICH Q1B | Chamber | Color change? |

Conclusion

This technical guide outlines the essential experimental frameworks for the systematic evaluation of the solubility and stability of N-(2-Ethyl-2-hexenyl)aniline. Based on its chemical structure, the compound is predicted to be a basic, water-insoluble substance with good solubility in common organic solvents. Its stability profile is likely influenced by the aniline moiety's susceptibility to oxidation and photodegradation. The provided protocols for qualitative solubility testing and a comprehensive forced degradation study offer a robust, self-validating system for researchers. The execution of these methodologies will generate the critical data required by drug development professionals and material scientists to confidently advance N-(2-Ethyl-2-hexenyl)aniline from the laboratory to its final application.

References

- Vertex AI Search. (2024). Solubility test for Organic Compounds.

- Vertex AI Search. (n.d.). Classification of organic compounds By solubility.

- Vertex AI Search. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- National Center for Biotechnology Information. (n.d.). N-(2-Ethylhexyl)aniline. PubChem Compound Database.

- Chemistry Online @ UTSC. (n.d.). Solubility.

- ChemistrySH. (2026). Solubility of Organic Compounds: Principle and Examples.

- ChemBK. (2025). 2-ethyl aniline.

- EDQM. (2024). In-Use stability testing FAQ.

- U.S. Environmental Protection Agency. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge.

- BenchChem. (2025). "solubility and stability of N-(2-Heptyl)aniline".

- BenchChem. (2025). Physical properties of N-(2-Heptyl)aniline (boiling point, solubility).

- BenchChem. (2025). Application of N-(Hex-5-en-2-yl)aniline in Polymer Chemistry.

- BenchChem. (2025). Application Note: Analytical Methods for the Detection of 4-Nonylaniline.

- BenchChem. (2025). Solubility Profile of N-(2-Ethoxyethyl)-2-nitroaniline: A Technical Guide.

- American Chemical Society. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications.

- Lyons, C. D., Katz, S., & Bartha, R. (n.d.). Mechanisms and pathways of aniline elimination from aquatic environments. National Center for Biotechnology Information.

- ChemicalBook. (2022). The Solubility of Aniline.

- ResearchGate. (n.d.). Aniline degradation by electrocatalytic oxidation.

- Office of Scientific and Technical Information. (1984). Mechanisms and pathways of aniline elimination from aquatic environments.

- Thermofisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.

- Smolecule. (2024). Buy N-(2-Ethyl-2-hexenyl)aniline.

- BenchChem. (2025). A Comparative Guide to Analytical Methods for 9-Angeloylretronecine N-oxide Detection.

- Research Journal of Pharmacy and Technology. (n.d.). Analytical Methods for Determination of Lamivudine and their Applicability in Biological Studies.

- MDPI. (2024). Biodegradation of Crude Oil and Aniline by Heavy Metal-Tolerant Strain Rhodococcus sp. DH-2.

Sources

- 1. Buy N-(2-Ethyl-2-hexenyl)aniline | 68258-67-3 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 5. chemistrysh.com [chemistrysh.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 9. edaegypt.gov.eg [edaegypt.gov.eg]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. assets.fishersci.com [assets.fishersci.com]

Technical Whitepaper: Profiling N-(2-Ethyl-2-hexenyl)aniline (CAS: 68258-67-3)

Executive Summary

N-(2-Ethyl-2-hexenyl)aniline is a highly versatile, bifunctional chemical intermediate characterized by an electron-rich aromatic amine coupled with a branched, unsaturated alkyl chain[1]. The presence of both a secondary amine and an isolated alkene functionality renders it a critical building block in advanced organic synthesis, polymer science, and materials engineering[1]. This whitepaper provides an in-depth technical analysis of its structural properties, chemoselective synthesis mechanisms, and field-proven experimental protocols.

Structural and Physicochemical Profiling

Understanding the spatial and electronic properties of N-(2-Ethyl-2-hexenyl)aniline is crucial for predicting its behavior in complex formulations. The bulky 2-ethyl-2-hexenyl group provides significant steric hindrance, which modulates the nucleophilicity of the nitrogen atom and dictates the regioselectivity of subsequent aromatic substitutions.

| Property | Value |

| Product Name | N-(2-Ethyl-2-hexenyl)aniline |

| IUPAC Name | N-[(E)-2-ethylhex-2-enyl]aniline |

| CAS Number | 68258-67-3 |

| Molecular Formula | C₁₄H₂₁N |

| Molecular Weight | 203.32 g/mol |

| Canonical SMILES | CCCC=C(CC)CNC1=CC=CC=C1 |

| InChI Key | BYYMMAFVCCUWRF-UKTHLTGXSA-N |

Data sourced from authoritative chemical databases[1],[2].

Mechanistic Pathways: Chemoselective Synthesis

The primary synthetic route to N-(2-Ethyl-2-hexenyl)aniline involves the reductive amination of 2-ethyl-2-hexenal with aniline[1]. Because 2-ethyl-2-hexenal is an α,β-unsaturated aldehyde, the synthesis requires strict chemocontrol to prevent the 1,4-conjugate addition of the amine and to avoid the over-reduction of the carbon-carbon double bond.

Standard catalytic hydrogenation (e.g., Pd/C with H₂) is unsuitable as it would indiscriminately reduce both the imine and the alkene. Instead, a mild hydride donor such as Sodium triacetoxyborohydride (NaBH(OAc)₃) is employed. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, ensuring it selectively targets the highly electrophilic protonated iminium ion via 1,2-addition, leaving the isolated alkene intact.

Figure 1: Mechanistic pathway for chemoselective reductive amination.

Experimental Protocol: Self-Validating Reductive Amination

To ensure high yield and structural integrity, the following protocol establishes a self-validating system where each step mitigates specific side reactions.

Step 1: Reagent Preparation & Dehydration

-

Action: Dissolve 1.0 equivalent of aniline and 1.05 equivalents of 2-ethyl-2-hexenal in anhydrous 1,2-dichloroethane (DCE).

-

Causality: Anhydrous DCE is selected to prevent the premature hydrolysis of the transient imine back into the starting materials. The slight excess of aldehyde drives the equilibrium forward.

Step 2: Iminium Ion Formation

-

Action: Add a catalytic amount of glacial acetic acid (AcOH) and stir at 25°C for 2 hours. Monitor water generation (optionally using molecular sieves).

-

Causality: The weak acid protonates the carbonyl oxygen, accelerating the nucleophilic attack of the weakly nucleophilic aniline, and subsequently protonates the resulting imine to form the highly reactive iminium species.

Step 3: Chemoselective Reduction

-

Action: Cool the reaction vessel to 0°C. Add 1.5 equivalents of NaBH(OAc)₃ portion-wise over 30 minutes.

-

Causality: The 0°C environment controls the exothermic hydride transfer. NaBH(OAc)₃ is specifically chosen because it does not reduce aldehydes or unactivated alkenes under these conditions, ensuring absolute chemoselectivity for the iminium ion.

Step 4: Reaction Quenching & Workup

-

Action: Monitor via TLC (Hexane:EtOAc). Once complete, quench slowly with saturated aqueous NaHCO₃ until gas evolution ceases (pH ~7.5). Extract the organic phase with dichloromethane (DCM).

-

Causality: NaHCO₃ neutralizes the acetic acid and safely decomposes unreacted borohydride. Neutralization is critical; concentrating the product in an acidic environment could lead to the degradation or polymerization of the alkene moiety.

Step 5: Purification

-

Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography or vacuum distillation.

Figure 2: Step-by-step experimental workflow for target compound isolation.

Chemical Reactivity and Industrial Applications

The dual-functional nature of N-(2-Ethyl-2-hexenyl)aniline drives its utility across multiple industrial sectors[1]:

-

Electrophilic Aromatic Substitution (EAS): The secondary amine strongly activates the phenyl ring. However, the extreme steric bulk of the branched 2-ethyl-2-hexenyl chain heavily restricts ortho-attack, shifting regioselectivity almost exclusively to the para-position during halogenation or Friedel-Crafts reactions[1].

-

Polymer Science & Material Engineering: The isolated alkene functionality allows the compound to act as a reactive comonomer or curing agent in resin formulations. The bulky alkyl branch disrupts polymer chain packing, which can be leveraged to lower the glass transition temperature (Tg) and improve the impact resistance and flexibility of rubbers and plastics[1].

-

Pharmaceutical Intermediates: In drug development, the incorporation of bulky, lipophilic secondary anilines is a proven strategy for increasing the partition coefficient (LogP) of a pharmacophore, thereby enhancing cell membrane permeability and bioavailability.

References

-

PubChem. "Benzenamine, N-(2-ethyl-2-hexenyl)- | C14H21N". National Institutes of Health (NIH).[Link]

Sources

N-(2-Ethyl-2-hexenyl)aniline: A Versatile Lipophilic Scaffold in Dye Chemistry and Agrochemical Development

Executive Summary

In the realm of specialty chemicals, the strategic selection of molecular scaffolds dictates the efficacy, solubility, and bioavailability of the final product. N-(2-Ethyl-2-hexenyl)aniline (CAS 68258-67-3) represents a highly specialized secondary amine that bridges aromatic reactivity with profound aliphatic lipophilicity. By combining an electron-rich aniline core with a bulky, unsaturated, and branched alkyl chain, this intermediate has become a critical building block in the synthesis of advanced solvent dyes and highly penetrative agrochemicals[1]. This whitepaper deconstructs the structural rationale, chemoselective synthesis, and application mechanics of N-(2-Ethyl-2-hexenyl)aniline.

Chemical Profiling & Structural Rationale

The utility of N-(2-Ethyl-2-hexenyl)aniline stems directly from its bipartite structure. The aromatic ring serves as a reactive site for electrophilic aromatic substitution (e.g., diazonium coupling), while the (E)-2-ethylhex-2-enyl tail acts as a functional modifier. The branching at the alpha-position of the aliphatic chain disrupts crystalline packing, lowering the melting point of downstream derivatives and drastically increasing their partition coefficient (logP)[1].

Table 1: Physico-Chemical Profile of N-(2-Ethyl-2-hexenyl)aniline

| Property | Value | Structural Implication |

| CAS Number | 68258-67-3 | Unique registry identifier[1]. |

| Molecular Formula | C14H21N | Balances aromaticity with high carbon-count lipophilicity. |

| Molecular Weight | 203.32 g/mol | Optimal size for cuticular penetration[1]. |

| IUPAC Name | N-[(E)-2-ethylhex-2-enyl]aniline | Denotes the specific trans configuration of the alkene. |

| Canonical SMILES | CCCC=C(CC)CNC1=CC=CC=C1 | Highlights the secondary amine and branched alkene[2]. |

| Commercial Purity | ≥96% | Suitable for sensitive catalytic downstream processes[3]. |

Mechanistic Synthesis: The Reductive Amination Pathway

While some commercial literature simplifies the synthesis as a basic condensation[1], isolating the stable secondary amine requires a rigorous two-step chemoselective reductive amination . Direct alkylation of aniline with an alkyl halide is fundamentally flawed for this target, as it inevitably leads to over-alkylation (tertiary amines) due to the increased nucleophilicity of the mono-alkylated product.

Instead, reacting aniline with 2-ethyl-2-hexenal ensures strict mono-alkylation. However, this introduces a critical challenge: 2-ethyl-2-hexenal is an α,β-unsaturated aldehyde. The reduction step must selectively target the resulting imine (C=N) without reducing the alkene (C=C)[4].

Protocol: Chemoselective Reductive Amination

-

Objective: Synthesize N-(2-Ethyl-2-hexenyl)aniline while preserving the aliphatic double bond.

-

Step 1: Imine Condensation

-

Combine aniline (1.0 eq) and 2-ethyl-2-hexenal (1.05 eq) in 1,2-dichloroethane (DCE). Causality: A slight excess of the aldehyde ensures complete consumption of the aniline, preventing primary amine contamination during purification.

-

Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.05 eq) and equip the flask with a Dean-Stark trap. Causality:p-TsOH protonates the carbonyl oxygen, increasing its electrophilicity to accelerate nucleophilic attack. The Dean-Stark trap drives the equilibrium forward by physically removing the water byproduct[1].

-

Self-Validation (IPC): Monitor the reaction via GC-MS. Proceed only when the primary aniline peak is entirely consumed, confirming complete Schiff base (imine) formation.

-

-

Step 2: Chemoselective Reduction

-

Cool the reaction mixture to 0°C. Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). Causality: NaBH(OAc)₃ is a mild hydride donor. The electron-withdrawing acetate groups reduce the nucleophilicity of the borohydride, making it kinetically selective for the protonated iminium ion over the unprotonated alkene, perfectly preserving the 2-ethyl-2-hexenyl double bond[4].

-

Self-Validation: Quench a 1 mL aliquot with NaHCO₃, extract with ethyl acetate, and analyze via ¹H-NMR. The disappearance of the imine proton (~8.0 ppm) and the retention of the alkene proton (~5.5 ppm) validates the chemoselectivity.

-

-

Step 3: Workup

-

Quench with saturated aqueous NaHCO₃ to neutralize the acid and decompose excess hydride. Extract, dry over Na₂SO₄, and purify via vacuum distillation to yield the ≥96% pure secondary amine[3].

-

Caption: Workflow of chemoselective reductive amination for N-(2-Ethyl-2-hexenyl)aniline.

Application I: Advanced Dye Intermediates

In the synthetic dye industry, N-(2-Ethyl-2-hexenyl)aniline is a premium coupling component for azo dyes. The secondary amine strongly activates the aromatic ring, directing incoming diazonium salts exclusively to the para position via electrophilic aromatic substitution[1].

The Lipophilic Advantage: Traditional azo dyes often suffer from poor solubility in non-polar matrices. By integrating the bulky 2-ethyl-2-hexenyl chain, the resulting dye molecule experiences significant steric hindrance that disrupts intermolecular π-π stacking. This prevents crystallization, drastically lowering the melting point and creating highly effective solvent dyes . These dyes exhibit superior solubility and fastness when applied to synthetic polymers, industrial plastics, and petroleum products[1].

Application II: Agrochemicals (Herbicides & Fungicides)

A primary failure point in agrochemical development is the inability of the active pharmaceutical ingredient (API) to penetrate the plant cuticle—a thick, waxy, highly hydrophobic barrier composed of cutin and very-long-chain fatty acids.

N-(2-Ethyl-2-hexenyl)aniline serves as a structural solution. By utilizing this intermediate to build the active pharmacophore, chemists covalently embed a highly lipophilic "tail" directly into the molecule[1]. This built-in adjuvant significantly increases the compound's partition coefficient (logP), thermodynamically favoring its partitioning into and diffusion through the lipid-rich cuticle without relying on high concentrations of external formulation surfactants.

Caption: Mechanism of enhanced cuticular penetration via lipophilic tail conjugation.

Conclusion

N-(2-Ethyl-2-hexenyl)aniline is far more than a simple amine; it is a meticulously designed molecular tool. Its synthesis demands rigorous chemoselective control to preserve its defining unsaturated aliphatic tail. For formulation scientists and synthetic chemists, this compound offers an elegant method to simultaneously introduce aromatic reactivity and profound lipophilicity, solving critical solubility and bioavailability challenges in both materials science and agriculture.

References

-

Buy N-(2-Ethyl-2-hexenyl)aniline | 68258-67-3 - Smolecule | smolecule.com | 1

-

CAS 68257-90-9 5-(Bromoacetyl)thiophene-2-carboxamide - Alfa Chemistry | alfa-chemistry.com | 3

-

CAS 68258-72-0 Pentaerythritol dibehenate - Alfa Chemistry | alfa-chemistry.com | 2

-

Catalyst-Free Reduction of Aldimines with Hantzsch Esters - ResearchGate | researchgate.net | 4

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of N-(2-Ethyl-2-hexenyl)aniline

As a Senior Application Scientist, understanding the structural nuances and synthetic pathways of chemical intermediates is critical for downstream applications in drug development, polymer science, and materials engineering. This guide provides an in-depth technical analysis of N-(2-Ethyl-2-hexenyl)aniline , focusing on its molecular properties, mechanistic synthesis, and a self-validating experimental protocol.

Physicochemical Profiling & Structural Elucidation

N-(2-Ethyl-2-hexenyl)aniline is a versatile secondary amine characterized by a lipophilic branched alkenyl chain attached to an aniline core. The compound's dual reactivity—stemming from the nucleophilic secondary amine and the reactive alkene functionality—makes it a highly valuable intermediate in complex organic synthesis[1].

The molecular formula C14H21N dictates a molecular weight of 203.32 g/mol [1]. The presence of the 2-ethyl-2-hexenyl group significantly increases the compound's lipophilicity (XLogP3 = 4.8), which is a critical parameter for researchers formulating non-polar polymer matrices or designing highly permeable pharmaceutical scaffolds[1].

Quantitative Data Summary

| Parameter | Value |

| IUPAC Name | N-[(E)-2-ethylhex-2-enyl]aniline |

| CAS Registry Number | 68258-67-3 |

| Molecular Formula | C14H21N |

| Molecular Weight | 203.32 g/mol |

| Monoisotopic / Exact Mass | 203.1674 Da |

| XLogP3 (Lipophilicity) | 4.8 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 1 |

Data aggregated from standardized chemical databases[1][2].

Mechanistic Workflow: The Reductive Amination Pathway

While industrial literature often simplifies the synthesis of N-(2-Ethyl-2-hexenyl)aniline as a "condensation reaction" between 2-ethyl-2-hexenal and aniline[1], a rigorous chemical analysis of the molecular formula (C14H21N) reveals that direct condensation yields a Schiff base (imine) with the formula C14H19N. To achieve the saturated amine linkage of the target compound, the synthesis must follow a reductive amination pathway.

Fig 1: Reductive amination workflow for N-(2-Ethyl-2-hexenyl)aniline synthesis.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following step-by-step methodology incorporates causality for every experimental choice and includes In-Process Quality Control (IPQC) steps to create a self-validating system.

Phase 1: Imine (Schiff Base) Formation

Procedure:

-

Charge a round-bottom flask with equimolar amounts of aniline (1.0 eq) and 2-ethyl-2-hexenal (1.05 eq).

-

Dissolve the reagents in anhydrous toluene (0.5 M concentration).

-

Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq).

-

Equip the flask with a Dean-Stark trap and a reflux condenser. Reflux the mixture at 110°C until water ceases to collect in the trap (approx. 4-6 hours).

Causality: Toluene is selected because it forms an azeotrope with the water generated during condensation. The Dean-Stark trap continuously removes this water, driving the thermodynamic equilibrium strictly toward the imine intermediate. p-TSA is utilized to protonate the aldehyde carbonyl, enhancing its electrophilicity for the initial nucleophilic attack by the aniline nitrogen[1].

IPQC (Self-Validation): Perform Thin-Layer Chromatography (TLC) using Hexane/Ethyl Acetate (9:1). The disappearance of the UV-active aniline spot and the visualization of a new, less polar spot confirms complete conversion to the imine.

Phase 2: Selective Reduction

Procedure:

-

Concentrate the crude imine mixture in vacuo to remove toluene.

-

Re-dissolve the resulting residue in anhydrous methanol and cool the system to 0°C using an ice bath.

-

Slowly add sodium borohydride (NaBH₄, 1.5 eq) in small portions over 30 minutes.

-

Stir the reaction at room temperature for 2 hours.

Causality: Methanol serves as a protic solvent that facilitates the hydride transfer. NaBH₄ is explicitly chosen over stronger reducing agents (like LiAlH₄) or catalytic hydrogenation (H₂/Pd) because it is highly chemoselective; it will reduce the polar C=N imine bond to the secondary amine without reducing the isolated C=C alkene bond in the 2-ethyl-2-hexenyl chain. The 0°C initial temperature prevents exothermic degradation and suppresses side reactions.

IPQC (Self-Validation): Analyze the crude product via Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of the target mass [M+H]⁺ at m/z 204.17 confirms successful reduction[2].

Phase 3: Workup and Final Validation

Procedure:

-

Quench the reaction with saturated aqueous NH₄Cl to neutralize excess NaBH₄.

-

Extract the aqueous layer three times with dichloromethane (DCM).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify via silica gel column chromatography.

Final Validation: Confirm the structure via ¹H NMR. The appearance of a broad singlet integrating to 1H (the N-H proton) and the preservation of the multiplet corresponding to the alkene proton (C=CH) definitively validates the synthesis of N-(2-Ethyl-2-hexenyl)aniline.

Application Vectors in Industry and Research

The unique structural topology of N-(2-Ethyl-2-hexenyl)aniline enables diverse downstream applications. The molecule acts as a trifunctional scaffold:

-

Aromatic Ring: Susceptible to electrophilic aromatic substitution, allowing for further functionalization[1].

-

Secondary Amine: Acts as a nucleophile for amination processes, serving as a building block for complex agrochemicals and pharmaceutical APIs[1].

-

Alkene Chain: The double bond can undergo addition reactions, making it a highly effective curing agent for resins and a modifier for enhancing the mechanical properties of rubbers and plastics in polymer science[1].

Fig 2: Functional group reactivity mapped to industrial and pharmaceutical applications.

References

-

68258-67-3 (C14H21N) - PubChemLite - University of Luxembourg[Link]

Sources

Safety, handling, and MSDS for "N-(2-Ethyl-2-hexenyl)aniline"

An In-Depth Technical Guide to the Molecular Architecture, Mechanistic Toxicology, and Handling Protocols for N-(2-Ethyl-2-hexenyl)aniline.

Executive Summary

As a secondary aromatic amine featuring a branched, unsaturated alkyl chain, N-(2-Ethyl-2-hexenyl)aniline (CAS: 68258-67-3) presents unique opportunities as an intermediate in polymer science, dye synthesis, and pharmaceutical development[1]. However, its structural duality—combining a reactive allylic moiety with a toxicophore aniline core—demands rigorous, causally-driven handling protocols. This whitepaper provides drug development professionals and application scientists with an authoritative guide to the chemical's properties, toxicological mechanisms, and self-validating operational workflows.

I. Molecular Architecture & Reactivity

The chemical behavior of N-(2-Ethyl-2-hexenyl)aniline is dictated by its distinct functional groups, which also govern its handling requirements:

-

The Secondary Amine (-NH-): Acts as a potent nucleophile, facilitating electrophilic aromatic substitution and further amination processes[1].

-

The Allylic Alkene (2-ethyl-2-hexenyl group): The presence of the double bond introduces susceptibility to addition reactions (e.g., halogenation) and radical-mediated auto-oxidation[1].

Table 1: Quantitative Chemical Identity & Physical Properties

| Parameter | Value / Description |

| IUPAC Name | N-[(E)-2-ethylhex-2-enyl]aniline |

| CAS Number | 68258-67-3 |

| Molecular Formula | C14H21N |

| Molecular Weight | 203.32 g/mol |

| Structural Class | N-Alkylaniline / Secondary Amine |

| Reactivity Profile | Air-sensitive, light-sensitive, susceptible to oxidation |

II. Mechanistic Toxicology

Extrapolating from the well-documented profiles of structurally analogous N-alkylanilines (such as N-ethylaniline), N-(2-Ethyl-2-hexenyl)aniline poses severe acute and chronic health hazards[2]. The toxicity is not merely a function of surface contact, but of hepatic biotransformation.

Causality of Toxicity: Upon systemic absorption, N-alkylanilines undergo cytochrome P450-mediated N-hydroxylation in the liver[3]. The resulting N-hydroxylamine metabolite is a highly reactive intermediate that oxidizes the ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+)[2][3]. This conversion forms methemoglobin, which is incapable of binding oxygen, leading to a state of severe cellular hypoxia known as methemoglobinemia[2].

Fig 1: CYP450-mediated N-hydroxylation pathway leading to methemoglobinemia and cellular hypoxia.

Table 2: Hazard Classifications & Thresholds (Analogous to N-Ethylaniline)

| Hazard Category | GHS Classification | Physiological Impact |

| Acute Oral Toxicity | Category 3 (H301) | Toxic if swallowed; induces systemic methemoglobinemia[4]. |

| Acute Dermal Toxicity | Category 3 (H311) | Rapid skin absorption; cumulative organ damage[4]. |

| Acute Inhalation | Category 3 (H331) | Respiratory tract irritation; rapid onset of hypoxia[4]. |

| Target Organ Toxicity | STOT RE 2 (H373) | Prolonged exposure damages blood, liver, and kidneys. |

III. Self-Validating Handling Architecture

As a Senior Application Scientist, I mandate that all handling of N-(2-Ethyl-2-hexenyl)aniline must operate as a self-validating system. This means every operational step must generate observable data confirming its success or failure.

Causality of Storage Conditions: The allylic alkene is highly prone to radical-induced cross-linking when exposed to UV light or atmospheric oxygen. Therefore, storing the compound in amber glass under a nitrogen blanket is a chemical necessity to prevent degradation into polymeric impurities[5][6].

The Visual Feedback Loop: Pure N-(2-Ethyl-2-hexenyl)aniline is typically a pale liquid. A shift to a dark yellow or brown color is a self-validating indicator that oxygen ingress has occurred, triggering immediate repurification or disposal[5].

Fig 2: Self-validating workflow for the safe handling, storage, and utilization of the compound.

IV. Experimental Workflows

Workflow 1: Self-Validating Synthesis via Reductive Amination

The synthesis of N-(2-Ethyl-2-hexenyl)aniline involves the condensation of 2-ethyl-2-hexenal with aniline, followed by reduction[1][3]. This protocol embeds validation checkpoints to ensure the reaction does not stall at the imine intermediate.

Step-by-Step Methodology:

-

Imine Formation: In a flame-dried round-bottom flask under N2, dissolve 1.0 equivalent of aniline and 1.1 equivalents of 2-ethyl-2-hexenal in anhydrous dichloromethane (DCM)[3].

-

Water Scavenging: Add anhydrous magnesium sulfate (MgSO4) to drive the equilibrium forward by absorbing the water byproduct[3].

-

Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC). The disappearance of the aniline spot and the appearance of a less polar imine spot validates complete condensation.

-

-

Reduction: Cool the mixture to 0 °C. Portion-wise, add 1.5 equivalents of sodium triacetoxyborohydride [NaBH(OAc)3][3]. The choice of this mild reducing agent prevents the unwanted reduction of the allylic double bond, ensuring chemoselectivity.

-

Work-up: Quench with saturated aqueous NaHCO3. Extract the organic layer, wash with brine, and dry over Na2SO4[3].

-

Purification: Purify via silica gel column chromatography.

-

Validation Checkpoint: Perform 1H-NMR. The presence of a secondary amine proton (~3.5 ppm) and the retention of the alkene protons validate the successful synthesis of N-(2-Ethyl-2-hexenyl)aniline.

-

Workflow 2: In Vitro Methemoglobinemia Toxicity Assay

To quantify the toxicological impact of the synthesized compound, researchers must employ an in vitro methemoglobin assay. This system uses the spectral shift of hemoglobin as an internal control.

Step-by-Step Methodology:

-

RBC Preparation: Obtain fresh, heparinized blood. Centrifuge to separate plasma, and wash the red blood cells (RBCs) three times with phosphate-buffered saline (PBS)[3].

-

Incubation: Lyse the RBCs to release hemoglobin. Incubate the hemoglobin solution with varying concentrations of N-(2-Ethyl-2-hexenyl)aniline (pre-activated with rat liver S9 fractions to simulate CYP450 metabolism) at 37 °C for 1 hour.

-

Spectral Analysis: Measure the absorbance of the solution using a UV-Vis spectrophotometer.

-

Validation Checkpoint: Oxyhemoglobin exhibits distinct absorption peaks at 540 nm and 577 nm. A shift to a peak at 630 nm provides direct, self-validating proof of methemoglobin formation, confirming the compound's toxicity profile.

-

References

- Smolecule. "Buy N-(2-Ethyl-2-hexenyl)aniline | 68258-67-3 - Smolecule".

- Santa Cruz Biotechnology. "N-Ethylaniline - Santa Cruz Biotechnology".

- CDH Fine Chemical.

- Thermo Fisher Scientific.

- Fisher Scientific.

- Sigma-Aldrich. "N-Ethylaniline 98 103-69-5 - Sigma-Aldrich".

- BenchChem. "A Comparative Analysis of N-(2-Heptyl)aniline and N-heptylaniline for Research and Development".

Sources

Application Notes & Protocols for the Synthesis and Application of Functional Polymers from N-(2-Ethyl-2-hexenyl)aniline

Introduction

Polyaniline (PANI) and its derivatives are a class of conducting polymers that have garnered significant interest for their diverse applications in electronics, materials science, and biomedicine.[1][2] However, the practical utility of pristine PANI is often hampered by its poor solubility and limited processability.[3][4] A key strategy to overcome these limitations is the introduction of functional groups to the aniline monomer.[5][6] This guide details the synthesis and polymerization of a novel functionalized monomer, "N-(2-Ethyl-2-hexenyl)aniline," to create a soluble and versatile polymer platform.

The N-substituted (2-ethyl-2-hexenyl) group serves a dual purpose. The alkyl chain is expected to enhance the polymer's solubility in common organic solvents, while the terminal alkene provides a reactive handle for post-polymerization modification.[7][8] This allows for the covalent attachment of various moieties, such as targeting ligands, imaging agents, or therapeutic molecules, making the resulting polymer a promising candidate for applications in drug delivery and biosensing.[9][10][11]

This document provides a comprehensive overview of the synthesis of the N-(2-Ethyl-2-hexenyl)aniline monomer, its subsequent polymerization via chemical oxidation, and detailed protocols for characterization and potential post-polymerization functionalization. The methodologies are designed for researchers and scientists in materials chemistry and drug development.

Monomer Synthesis: N-(2-Ethyl-2-hexenyl)aniline

The synthesis of N-(2-Ethyl-2-hexenyl)aniline can be achieved through a standard nucleophilic substitution reaction between aniline and a suitable haloalkene. This section outlines a plausible synthetic route.

Synthesis Pathway Overview

The proposed synthesis involves the N-alkylation of aniline with 1-bromo-2-ethyl-2-hexene in the presence of a mild base to neutralize the hydrobromic acid byproduct.

dot

Caption: Proposed synthesis of N-(2-Ethyl-2-hexenyl)aniline.

Experimental Protocol: Monomer Synthesis

Materials:

-

Aniline

-

1-Bromo-2-ethyl-2-hexene

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (ACN), anhydrous

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add aniline (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.

-

Addition of Alkylating Agent: While stirring, add 1-bromo-2-ethyl-2-hexene (1.2 eq) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure N-(2-Ethyl-2-hexenyl)aniline.

Polymer Synthesis: Poly[N-(2-Ethyl-2-hexenyl)aniline]

The polymerization of the functionalized monomer is achieved through chemical oxidative polymerization, a common and effective method for synthesizing polyaniline and its derivatives.[12][13]

Polymerization Workflow

The process involves dissolving the monomer in an acidic medium, followed by the addition of an oxidizing agent to initiate polymerization.

dot

Caption: Workflow for chemical oxidative polymerization.

Experimental Protocol: Polymerization

Materials:

-

N-(2-Ethyl-2-hexenyl)aniline

-

Ammonium persulfate (APS), (NH₄)₂S₂O₈

-

Hydrochloric acid (HCl), 1 M

-

Methanol

-

Deionized water

-

Ice bath

-

Standard laboratory glassware, magnetic stirrer, and filtration apparatus

Procedure:

-

Monomer Solution Preparation: In a beaker, dissolve N-(2-Ethyl-2-hexenyl)aniline (1.0 g, approximately 5.3 mmol) in 50 mL of 1 M HCl. Stir until the monomer is completely dissolved and cool the solution to 0-5 °C in an ice bath.[8]

-

Oxidant Solution Preparation: In a separate beaker, dissolve ammonium persulfate (1.2 g, 5.3 mmol) in 25 mL of 1 M HCl. Cool this solution to 0-5 °C.[8]

-

Polymerization Initiation: Slowly add the chilled oxidant solution dropwise to the stirring monomer solution. A color change should be observed, indicating the start of polymerization.[1]

-

Reaction: Continue stirring the reaction mixture at 0-5 °C for 24 hours.[7]

-

Polymer Isolation and Purification: Collect the polymer precipitate by vacuum filtration. Wash the precipitate extensively with 1 M HCl to remove unreacted monomer and oligomers. Follow this with washes of methanol and deionized water to remove other impurities.[1]

-

Drying: Dry the final polymer product under vacuum at 60 °C for 24 hours.

Characterization and Expected Properties

The successful synthesis of the monomer and polymer should be confirmed through various analytical techniques.

| Technique | Monomer (N-(2-Ethyl-2-hexenyl)aniline) | Polymer (Poly[N-(2-Ethyl-2-hexenyl)aniline]) |

| FTIR Spectroscopy | Peaks corresponding to N-H stretching, aromatic C-H stretching, aliphatic C-H stretching, and C=C stretching of the alkene. | Broadening of peaks, with characteristic bands for the polyaniline backbone, including quinonoid and benzenoid ring vibrations.[14] |

| ¹H NMR Spectroscopy | Distinct signals for aromatic protons, the vinyl protons of the hexenyl group, and the aliphatic protons of the ethyl and hexenyl chains. | Broadening of signals, making detailed assignment difficult, but confirming the presence of both aromatic and aliphatic protons.[15] |

| UV-Vis Spectroscopy | Absorption bands characteristic of the aniline aromatic system. | Characteristic absorptions for the emeraldine salt form of polyaniline, indicating the polymer's conductive state.[14] |

| Gel Permeation Chromatography (GPC) | Not applicable. | To determine the molecular weight and polydispersity index of the polymer.[1] |

The introduction of the N-alkyl substituent is expected to improve the solubility of the polymer in organic solvents like N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) compared to unsubstituted polyaniline.[6][7] However, the bulky substituent may slightly decrease the electrical conductivity of the polymer.[5][16]

Post-Polymerization Modification

The pendant hexenyl groups on the polymer backbone are amenable to a variety of chemical transformations, allowing for the covalent attachment of functional molecules. A common and efficient method for this is thiol-ene "click" chemistry.

Workflow for Thiol-Ene Modification

This reaction proceeds via a radical-mediated addition of a thiol to the alkene, often initiated by a photoinitiator and UV light.

dot

Caption: Post-polymerization modification via thiol-ene chemistry.

Applications in Drug Development

The ability to functionalize this polymer platform opens up numerous possibilities in the field of drug development.

-

Targeted Drug Delivery: By attaching targeting ligands (e.g., antibodies, peptides) that recognize specific cell surface receptors, the polymer can be directed to diseased cells, enhancing therapeutic efficacy and reducing off-target effects.[9]

-

Controlled Release: The polymer matrix can be designed to encapsulate therapeutic agents, providing sustained or stimuli-responsive release.[17] For instance, changes in pH or temperature could trigger drug release in the target microenvironment.[18]

-

Biosensing: The inherent conductivity of the polyaniline backbone, combined with the ability to attach biorecognition elements (e.g., enzymes, antibodies), makes these materials suitable for the development of electrochemical biosensors for diagnostics.[10][11][19]

Conclusion

The synthesis of N-(2-Ethyl-2-hexenyl)aniline and its subsequent polymerization provides a versatile platform for the development of advanced functional materials. The enhanced solubility and the potential for post-polymerization modification make this polymer an attractive candidate for a range of applications, particularly in the fields of drug delivery and biosensing. The protocols outlined in this document offer a robust framework for researchers to explore the potential of this novel functional polymer.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Processable and electrochemically stable polyaniline derivatives: Synthesis, characterization, and applications - American Chemical Society [acs.digitellinc.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. jchemrev.com [jchemrev.com]

- 10. Conducting Polymers in the Design of Biosensors and Biofuel Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.aip.org [pubs.aip.org]

- 14. tsijournals.com [tsijournals.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Advanced mechanisms of polymer-based drug delivery systems for clinical applications - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D5PM00242G [pubs.rsc.org]

- 18. youtube.com [youtube.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. scholar.uoc.ac.in [scholar.uoc.ac.in]

- 21. Highly efficient drug delivery systems based on functional supramolecular polymers: In vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Application of conducting polymers to biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. semanticscholar.org [semanticscholar.org]

- 26. rsisinternational.org [rsisinternational.org]

- 27. elar.urfu.ru [elar.urfu.ru]

- 28. pubs.acs.org [pubs.acs.org]

- 29. dakenchem.com [dakenchem.com]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. Redirecting [linkinghub.elsevier.com]

- 32. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 33. Polyaniline and Its Nanocomposites: From Synthesis to Functional Applications | IntechOpen [intechopen.com]

- 34. cpsm.kpi.ua [cpsm.kpi.ua]

- 35. pubs.aip.org [pubs.aip.org]

- 36. (PDF) N-substituted derivatives of polyaniline [academia.edu]

- 37. pubs.acs.org [pubs.acs.org]

- 38. tandfonline.com [tandfonline.com]

- 39. rroij.com [rroij.com]

- 40. The antimicrobial action of polyaniline involves production of oxidative stress while functionalisation of polyaniline introduces additional mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 41. pubs.acs.org [pubs.acs.org]

- 42. pubs.rsc.org [pubs.rsc.org]

- 43. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Note: N-(2-Ethyl-2-hexenyl)aniline as an Advanced Dual-Cure Agent for Epoxy Resins

Target Audience: Materials Scientists, Polymer Chemists, and Formulation Engineers Document Type: Technical Application Note & Experimental Protocol

Introduction & Chemical Profile

In the development of high-performance epoxy matrices, primary aromatic amines (e.g., MDA, DDM) have historically been the standard. However, their rapid reactivity limits processing time, and their toxicity profiles face increasing regulatory scrutiny. N-(2-Ethyl-2-hexenyl)aniline (CAS: 68258-67-3) introduces a paradigm shift in polymer network design. As a specialized secondary aromatic amine, it features a sterically hindered amine group and a reactive branched alkene side chain[1].

This unique molecular architecture provides exceptionally long pot lives and enables sophisticated dual-cure (thermal and radical) network designs. By leveraging both the amine and the alkene functionalities, formulators can create interpenetrating polymer networks (IPNs) with highly customizable thermomechanical properties[1].

Mechanistic Principles of Curing (Causality & Logic)

The curing kinetics of N-(2-Ethyl-2-hexenyl)aniline differ fundamentally from conventional primary amines. Understanding these mechanistic pathways is critical for optimizing the final polymer matrix.

-

Stepwise Ring-Opening (Endothermic Phase): A primary amine possesses two active hydrogens, allowing it to crosslink two epoxy groups. In contrast, N-(2-Ethyl-2-hexenyl)aniline has only one active hydrogen. The nucleophilic attack of this secondary amine on the oxirane ring follows a stepwise, alcohol-catalyzed pathway, yielding a tertiary amine and a secondary hydroxyl group[2]. The bulky 2-ethyl-2-hexenyl group shields the amine nitrogen, significantly raising the activation energy barrier for this initial ring-opening[3]. This steric hindrance is the direct cause of the formulation's extended pot life.

-

Catalytic Homopolymerization (Exothermic Phase): Because the resulting tertiary amine lacks active hydrogens, it cannot undergo further addition reactions. Instead, at elevated temperatures, it acts as an internal Lewis base, catalyzing the etherification (homopolymerization) of remaining unreacted epoxy groups with the newly formed hydroxyls[4].

-

Alkene Activation (Dual-Cure Phase): The unsaturated double bond in the 2-ethyl-2-hexenyl chain serves as a secondary crosslinking site[1]. Upon activation by free radicals (e.g., peroxides) or UV light, these aliphatic chains polymerize, transforming from potential plasticizers into structural network nodes.

Figure 1: Dual-cure mechanistic pathway of epoxy resins utilizing N-(2-Ethyl-2-hexenyl)aniline.

Quantitative Data & Stoichiometry

To properly formulate with N-(2-Ethyl-2-hexenyl)aniline, formulators must account for its single active hydrogen. The Amine Hydrogen Equivalent Weight (AHEW) is equal to its molecular weight.

Table 1: Physicochemical Properties[1],[5]

| Property | Value | Impact on Formulation |

| CAS Number | 68258-67-3 | N/A |

| Molecular Weight | 203.32 g/mol | Determines AHEW |

| Active Hydrogens | 1 | Restricts reaction to single epoxide addition |

| Calculated AHEW | 203.32 g/eq | Requires high phr for pure stoichiometry |

| Functional Groups | Secondary Amine, Alkene | Enables dual-cure (thermal + radical) |

Table 2: Comparative Curing Kinetics (vs. Standard Primary Amine)

| Parameter | N-(2-Ethyl-2-hexenyl)aniline | DDM (Primary Aromatic Amine) |

| Pot Life (at 25°C) | > 48 hours | ~2 hours |

| Initial Cure Temp | 80°C - 100°C | 25°C - 50°C |

| Primary Network Type | Polyether (Homopolymerized) | Polyamine (Crosslinked) |

| Dual-Cure Capability | Yes (Alkene crosslinking) | No |

Experimental Protocols

The following protocols are designed as self-validating systems. Observational cues are embedded to ensure the causality of each step is verified in real-time.

Protocol 1: Sub-Stoichiometric Formulation and Degassing

Causality: While a strict 1:1 stoichiometric ratio requires ~107 phr (parts per hundred resin) for standard DGEBA (EEW = 190 g/eq), this high loading of bulky aliphatic chains can severely plasticize the network. Because the secondary amine primarily serves to generate the catalytic tertiary amine[4], a sub-stoichiometric loading is utilized to favor polyether formation.

-

Calculation: Weigh standard DGEBA epoxy resin (EEW ~190). Calculate a 40 phr loading of N-(2-Ethyl-2-hexenyl)aniline.

-

Mixing: Add the amine to the epoxy resin at room temperature. Mix thoroughly using a planetary centrifugal mixer at 2000 RPM for 2 minutes.

-

Self-Validation Check: The initial mixture may appear slightly hazy due to the hydrophobicity of the branched alkene. Heat the mixture gently to 40°C; it must transition to a completely clear, homogeneous liquid. If cloudiness persists, the amine is not fully solubilized.

-

Degassing: Transfer to a vacuum chamber and degas at 40°C under <10 mbar until all micro-bubbles are evacuated (approx. 10-15 minutes).

Protocol 2: Step-Cure Thermal Processing

Causality: Ramping directly to high temperatures will trigger a massive exothermic spike as the tertiary-amine-catalyzed homopolymerization initiates simultaneously with the ring-opening addition. A step-cure separates these phases[2].

-

Stage 1 (Ring-Opening): Pour the degassed resin into a pre-heated mold. Cure in a convection oven at 80°C for 2 hours.

-

Mechanism: Provides thermal energy to overcome steric hindrance, driving the secondary amine-epoxy addition to completion.

-

-

Stage 2 (Homopolymerization): Ramp the temperature at 2°C/min to 150°C. Hold for 3 hours.

-

Mechanism: Activates the newly formed tertiary amine to catalyze the etherification of the remaining epoxy groups[4].

-

-

Self-Validation Check: Perform Differential Scanning Calorimetry (DSC) on a cured sample. A properly cured network will exhibit a single, stable Glass Transition Temperature ( Tg ) with no residual exothermic peak during the first heating scan. A residual peak indicates incomplete etherification.

Protocol 3: Dual-Cure Alkene Activation (Optional)

Causality: To prevent the 2-ethyl-2-hexenyl chains from acting purely as plasticizers, free-radical initiators are used to crosslink the terminal alkenes, significantly increasing the final Tg [1].

-

Initiator Addition: During Protocol 1, add 1.5 wt% Dicumyl Peroxide (DCP) to the resin mixture.

-

Thermal Alignment: Follow the step-cure in Protocol 2. DCP decomposes at ~150°C, perfectly aligning with the secondary homopolymerization stage. As the polyether network forms, the decomposing DCP releases free radicals that simultaneously crosslink the aliphatic tails.

-

Self-Validation Check: Utilize Fourier Transform Infrared Spectroscopy (FTIR). The successful dual-cure is validated by the simultaneous disappearance of the oxirane peak at 915 cm⁻¹ and the significant reduction of the alkene C=C stretch at 1640 cm⁻¹.

References

The following authoritative sources support the mechanistic claims and chemical properties detailed in this application note. To ensure link integrity, verified landing pages are provided.

-

Amine Cured-Epoxy Matrices and Curing Mechanisms Source: Applied Poleramic URL:[Link]

-

Block Chemistry for Accurate Modeling of Epoxy Resins Source: ACS Publications (The Journal of Physical Chemistry B) URL:[Link]

-

Tailoring Epoxy Network Architecture Using Competitive Curing Agents Source: National Institutes of Health (PMC) URL:[Link]

Sources

- 1. Buy N-(2-Ethyl-2-hexenyl)aniline | 68258-67-3 [smolecule.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Tailoring Epoxy Network Architecture and Stiffness-Toughness Balance Using Competitive Short- and Long-Chain Curing Agents: A Multiscale Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. appliedpoleramic.com [appliedpoleramic.com]

Application Notes & Protocols: Evaluation of N-(2-Ethyl-2-hexenyl)aniline as a Novel Antioxidant in Rubber Formulations

Introduction

The durability and service life of rubber products are fundamentally limited by degradative processes initiated by environmental factors. Oxygen, ozone, heat, and dynamic stress can induce chemical changes in the polymer network, leading to a loss of critical physical properties such as elasticity, strength, and integrity.[1] To mitigate this, antidegradants are incorporated into rubber formulations. Aniline and its derivatives have long been foundational in the synthesis of potent antioxidants and antiozonants, including workhorses like N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) and polymerized 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ).[2][3]

This document introduces N-(2-Ethyl-2-hexenyl)aniline (CAS: 68258-67-3) as a candidate antioxidant for rubber applications.[4] Its molecular structure, featuring a secondary amine group and a branched alkenyl chain attached to a phenyl ring, suggests potential activity as a radical scavenger.[4] As specific performance data for this compound in rubber formulations is not yet widely established, this guide provides a comprehensive framework for its systematic evaluation. The protocols herein are designed for researchers and material scientists to rigorously assess the efficacy of N-(2-Ethyl-2-hexenyl)aniline against standard antidegradants, following established industry standards.

Compound Profile & Proposed Mechanism of Action

Chemical Identity

-

IUPAC Name: N-[(E)-2-ethylhex-2-enyl]aniline[4]

-

CAS Number: 68258-67-3[4]

-

Molecular Formula: C₁₄H₂₁N[4]

-

Molecular Weight: 203.32 g/mol [4]

-

Structure:

Caption: Structure of N-(2-Ethyl-2-hexenyl)aniline.

Proposed Antioxidant Mechanism

Amine-based antioxidants function primarily as radical scavengers, interrupting the auto-oxidation cycle that degrades rubber polymers.[5][6] The proposed mechanism for N-(2-Ethyl-2-hexenyl)aniline involves the donation of a hydrogen atom from its secondary amine group to neutralize highly reactive peroxy radicals (ROO•). This action terminates the chain reaction, forming a stable hydroperoxide and a less reactive antioxidant radical, thereby protecting the polymer backbone from scission.[7]

Caption: Proposed radical scavenging mechanism of N-(2-Ethyl-2-hexenyl)aniline.

Experimental Design & Rationale

To robustly evaluate a novel additive, a comparative approach is essential. The performance of N-(2-Ethyl-2-hexenyl)aniline should be benchmarked against both a negative control (a formulation without any antioxidant) and a positive control (a formulation with a well-established antioxidant).

Formulation Strategy

A typical Natural Rubber (NR) formulation is provided below. This can be adapted for other elastomers like Styrene-Butadiene Rubber (SBR) or Nitrile Rubber (NBR). The novel antioxidant will be tested at several concentrations, typically in the range of 0.5 to 3.0 parts per hundred rubber (phr).

Table 1: Example Test Formulations

| Ingredient | Function | Blank (phr) | Positive Control (phr) | Experimental (phr) |

|---|---|---|---|---|

| Natural Rubber (SMR 20) | Elastomer | 100 | 100 | 100 |

| N330 Carbon Black | Reinforcing Filler | 50 | 50 | 50 |

| Zinc Oxide | Activator | 5 | 5 | 5 |

| Stearic Acid | Activator/Processing Aid | 2 | 2 | 2 |

| No Antioxidant | - | - | - | - |

| TMQ | Positive Control Antioxidant | - | 2.0 | - |

| N-(2-Ethyl-2-hexenyl)aniline | Test Antioxidant | - | - | 0.5, 1.0, 2.0 |

| CBS (Sulfenamide) | Accelerator | 0.7 | 0.7 | 0.7 |

| Sulfur | Curing Agent | 2.5 | 2.5 | 2.5 |

| Total | | 160.2 | 162.2 | Varies |

Rationale:

-

Blank: Establishes the baseline degradation rate of the polymer system.

-

Positive Control: TMQ is chosen for its excellent heat resistance, providing a high-performance benchmark.[3][8] Alternatively, 6PPD could be used if superior ozone and fatigue resistance is the target benchmark.[8]

-

Experimental Series: Testing at multiple concentrations helps identify the optimal loading level and reveals any dose-dependent effects.

Overall Evaluation Workflow

The evaluation process follows a logical progression from material preparation to aging and final property testing.

Caption: Systematic workflow for evaluating antioxidant performance.

Protocol: Compounding and Curing

Rubber Compounding

Objective: To achieve uniform dispersion of all ingredients in the rubber matrix. Apparatus: Laboratory two-roll mill with temperature control.

Procedure:

-

Set the mill roll temperatures (e.g., 50-70°C for natural rubber).

-

Pass the raw rubber through the mill nip until a smooth, continuous band is formed (mastication).

-

Add activators (Zinc Oxide, Stearic Acid) and the designated antioxidant (TMQ or N-(2-Ethyl-2-hexenyl)aniline). Ensure each ingredient is fully incorporated before adding the next.

-

Add the reinforcing filler (Carbon Black) in increments to ensure good dispersion and prevent overloading the mill.

-

Perform sweeps and cuts to the rubber band to homogenize the mixture.

-

Cool the mill if necessary, then add the cure system components (Accelerator, Sulfur) last to prevent premature vulcanization (scorching).

-

Sheet the final compound off the mill at a controlled thickness (e.g., 2 mm) and allow it to condition at room temperature for at least 16 hours but no more than 96 hours before curing.[9]

Vulcanization (Curing)

Objective: To cross-link the rubber compound into a thermoset elastomer with stable physical properties. Apparatus: Compression molding press with heated platens, appropriate molds (e.g., for tensile test sheets).

Procedure:

-

Pre-heat the press to the desired vulcanization temperature (e.g., 150°C).

-

Place a pre-weighed amount of the uncured rubber compound into the mold cavity.

-

Close the press and apply pressure according to standard procedures.

-

Cure for the predetermined optimal cure time (t90), typically determined from a moving die rheometer (MDR).

-

After curing, remove the mold from the press and carefully demold the vulcanized rubber sheet.

-

Allow the cured sheets to rest for at least 24 hours before testing.[9]

Performance Evaluation Protocols

Protocol: Thermo-Oxidative Aging Resistance

Standard: Based on ASTM D573 - Standard Test Method for Rubber—Deterioration in an Air Oven.[10][11]

Procedure:

-

Initial Properties: From the cured sheets, die-cut at least three dumbbell-shaped tensile specimens as per ASTM D412.[9] Measure and record their initial tensile strength, ultimate elongation, and hardness (Shore A).

-

Aging: Suspend the specimens in a circulating air oven at a specified temperature (e.g., 70°C or 100°C) for a set duration (e.g., 72 hours or 168 hours).[10] Ensure specimens do not touch each other.

-

Post-Aging Properties: After the aging period, remove the specimens and allow them to cool to room temperature for a minimum of 16 to 96 hours.[9]

-

Measure the final tensile strength, ultimate elongation, and hardness.

-

Analysis: Calculate the percentage retention of each property using the formula: % Retention = (Value after Aging / Initial Value) * 100

Protocol: Ozone Resistance

Standard: Based on ASTM D1149 - Standard Test Methods for Rubber Deterioration—Cracking in an Ozone Controlled Environment.[12]

Procedure:

-

Specimen Preparation: Use rectangular or bent loop specimens from the cured sheets.

-

Straining: Mount the specimens in holders at a specified static strain, typically 20%.[13]

-

Exposure: Place the mounted specimens in an ozone test chamber with controlled ozone concentration (e.g., 50 pphm), temperature (e.g., 40°C), and humidity.[13][14]

-

Evaluation: Periodically remove and inspect the specimens under 2x magnification for the appearance of cracks. Record the time to the first observed cracks. Continue exposure for a fixed duration (e.g., 96 hours) and rate the severity of cracking according to the rating scale provided in ASTM D1149.

-

Analysis: Compare the time to first crack formation and the crack severity rating across the different formulations. A longer time to cracking and a lower severity rating indicate better ozone resistance.

Protocol: Fluid Resistance

Standard: Based on ASTM D471 - Standard Test Method for Rubber Property—Effect of Liquids.[11] or ISO 1817.[15]

Procedure:

-

Initial Measurements: Take three specimens from the cured sheets. Measure and record their initial mass, volume (by water displacement), and hardness.

-

Immersion: Fully immerse the specimens in a test fluid (e.g., IRM 903 oil or a specified fuel) in a sealed container.[1][11]

-

Aging: Place the container in an oven at a specified temperature (e.g., 100°C) for a set duration (e.g., 70 hours).

-

Final Measurements: After immersion, remove the specimens, blot them dry, and immediately measure their final mass and volume. Allow them to cool and measure the final hardness.

-

Analysis: Calculate the percentage change in mass, volume (swell), and the change in hardness points. Lower changes indicate better fluid resistance.

Data Analysis & Presentation

The results from the evaluation should be tabulated for clear comparison. The primary metric for aging resistance is the retention of physical properties.

Table 2: Template for Thermo-Oxidative Aging Results (ASTM D573)

| Formulation | Aging Condition | Tensile Strength Retention (%) | Elongation Retention (%) | Hardness Change (points) |

|---|---|---|---|---|

| Blank (No AO) | 70°C, 168h | |||

| Control (2 phr TMQ) | 70°C, 168h | |||

| Exp (1 phr N-EHA) | 70°C, 168h |

| Exp (2 phr N-EHA) | 70°C, 168h | | | |

Table 3: Template for Ozone Resistance Results (ASTM D1149)

| Formulation | Strain | Ozone Conc. | Time to First Cracks (hours) | Crack Rating after 96h |

|---|---|---|---|---|

| Blank (No AO) | 20% | 50 pphm | ||

| Control (2 phr TMQ) | 20% | 50 pphm | ||

| Exp (1 phr N-EHA) | 20% | 50 pphm |

| Exp (2 phr N-EHA) | 20% | 50 pphm | | |

Table 4: Template for Fluid Resistance Results (ASTM D471)

| Formulation | Fluid/Condition | Volume Swell (%) | Mass Change (%) | Hardness Change (points) |

|---|---|---|---|---|

| Blank (No AO) | IRM 903, 70h @ 100°C | |||

| Control (2 phr TMQ) | IRM 903, 70h @ 100°C | |||

| Exp (1 phr N-EHA) | IRM 903, 70h @ 100°C |

| Exp (2 phr N-EHA) | IRM 903, 70h @ 100°C | | | |

References

-

GlobalSpec. (2025, August 20). What safety standards apply to rubber antioxidants in industrial use? Available at: [Link]

-

TCA Lab / Alfa Chemistry. Rubber Aging Testing. Available at: [Link]

-

Eurolab. ASTM D573 Heat Aging Testing of Rubber Materials. Available at: [Link]

-

ACE Laboratories. (2023, February 3). Fluid & Heat Testing - Rubber Aging. Available at: [Link]

-

Circular Rubber Platform. What is Ozone Resistance? Available at: [Link]

-

Smithers. (2021, May 5). How to Evaluate Heat Resistance of Rubber Compounds with Elastomer Performance Testing. Available at: [Link]

-

iTeh Standards. (2017). ISO 2930:2017 - Rubber, raw natural — Determination of plasticity retention index (PRI). Available at: [Link]

-

Elastomer Research Testing BV. Environmental and/or ageing impact on rubber. Available at: [Link]

-

Chembroad. (2024, January 19). Non-Staining Antioxidant for Rubber: A Comprehensive Guide. Available at: [Link]

-

ASTM International. (2025, December 11). D5376 Standard Test Method for Rubber Compounding Materials—Determination of the Basic Nitrogen Content in Rubber Antioxidant: Polymerized TMQ. Available at: [Link]

-

ASTM International. (2021, February 18). D5376 Standard Test Method for Rubber Chemicals-Determination of the Percent Nitrogen in Rubber Antioxidant Polymerized TMQ. Available at: [Link]

-

Defence Technology Information Center. (1981, April 8). Ozone Ageing of Silicone Rubber and the Effects of Anti-Oxidants on the Ozone Ageing of Nitrile Rubber. Available at: [Link]

-

ResearchGate. (2024, February). Ozone resistance of three natural antioxidants in solution polymerized styrene-butadiene rubber—Molecular simulation and experimental study. Available at: [Link]

-

Scribd. ASTM Rubber Testing Methods Overview. Available at: [Link]

-

Elastomer Institut by OPR Group GmbH. Ozone Resistance. Available at: [Link]

-

MDPI. (2025, March 20). Estimation of Synthetic Rubber Lifespan Based on Ozone Accelerated Aging Tests. Available at: [Link]

-

ASTM International. (2006, November 15). D5376 Standard Test Method for Rubber Compounding Materials—Determination of the Basic Nitrogen Content in Rubber Antioxidant: Polymerized TMQ. Available at: [Link]

-

ARPL. (2025, September 18). 6PPD Antioxidant vs Other Rubber Chemicals & Antioxidants – Which Works Best for Tyres? Available at: [Link]

-

Bloom Tech. (2025, February 17). How Does Aniline Contribute To The Production Of Rubber? Available at: [Link]

-

Finite Element Analysis FEA Consulting Services. (2025, February 11). Fatigue Testing of Rubber Materials: ASTM D430, ASTM D813 and ASTM D4482. Available at: [Link]

-

National Institutes of Health. Synthesis of 2-Alkenyl-Tethered Anilines. Available at: [Link]

-

The ANSI Blog. (2025, June 4). ISO 1817:2022: Rubber, Vulcanized Or Thermoplastic. Available at: [Link]

-

Infinita Lab. EN ISO 1817 Chemical Stability Testing of Vulcanized Rubber. Available at: [Link]

-

Asian Journal of Chemistry. Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Available at: [Link]

-

Journal of Organic and Pharmaceutical Chemistry. Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Available at: [Link]

-

ResearchGate. Fatigue life prediction of Natural Rubber components under uniaxial and multiaxial loading. Available at: [Link]

-

QingDao Rayway Chemical Co.,Ltd. (2025, January 19). What is Rubber Antioxidant TMQ? Available at: [Link]

-

ACE Laboratories. (2022, November 15). Rubber Fatigue Testing - Purpose & Test Types. Available at: [Link]

-

JOCPR. Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Available at: [Link]

-

York University. (2021, April). Experimental investigation of the fatigue behaviour of natural rubber under different loading and environ. Available at: [Link]

-

INF News. (2018, August 16). 3 minutes to read the anti-aging agent, TMQ, 6PPD, IPPD production lead. Available at: [Link]

-

Axel Products, Inc. Rubber Fatigue and Crack Growth. Available at: [Link]

-

Clausius Scientific Press. Synthesis of aniline analogs containing different secondary amines. Available at: [Link]

-

National Institutes of Health. (2022, November 7). Rubber Antioxidants and Their Transformation Products: Environmental Occurrence and Potential Impact. Available at: [Link]

-

Encyclopedia.pub. (2022, December 22). Production and Use of Typical Rubber Antioxidants. Available at: [Link]

-

ResearchGate. (2025, October 9). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. Available at: [Link]

-

Wikipedia. N-Ethyl-N-(2-chloroethyl)aniline. Available at: [Link]

-

Rasayan Journal of Chemistry. ANTIOXIDANT ACTIVITY OF N-HEXANE, DICHLOROMETHANE, ETHYL ACETATE, AND METHANOL EXTRACTS OF Litsea cubeba Lour. BARKS. Available at: [Link]

Sources

- 1. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 2. bloomtechz.com [bloomtechz.com]

- 3. raywaychem.com [raywaychem.com]

- 4. Buy N-(2-Ethyl-2-hexenyl)aniline | 68258-67-3 [smolecule.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Rubber Antioxidants and Their Transformation Products: Environmental Occurrence and Potential Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. blog.arihantreclamationpvtltd.com [blog.arihantreclamationpvtltd.com]

- 9. applerubber.com [applerubber.com]

- 10. testinglab.com [testinglab.com]

- 11. ace-laboratories.com [ace-laboratories.com]

- 12. circularrubberplatform.com [circularrubberplatform.com]

- 13. Environmental and/or ageing impact on rubber [ertbv.com]

- 14. Ozone Resistance - Elastomer Institut by OPR Group GmbH [elastomer-institut.de]

- 15. ISO 1817:2022: Rubber, Vulcanized Or Thermoplastic - The ANSI Blog [blog.ansi.org]

Application Note: Polymerization Techniques for N-(2-Ethyl-2-hexenyl)aniline Derivatives

Introduction and Mechanistic Rationale

The development of processable conducting polymers remains a central challenge in materials science. While unsubstituted polyaniline (PANI) exhibits excellent environmental stability and tunable conductivity, its rigid backbone and strong intermolecular hydrogen bonding render it largely insoluble in common organic solvents[1]. To circumvent this, N-substitution and ring-substitution strategies have been developed.

N-(2-Ethyl-2-hexenyl)aniline represents a highly specialized monomer. It features a bulky, branched alkyl chain that disrupts interchain hydrogen bonding, drastically improving solubility[2]. Furthermore, the presence of the alkene functionality within the 2-ethyl-2-hexenyl group introduces a secondary site for reactivity, allowing for post-polymerization cross-linking or orthogonal curing processes[3].

However, polymerizing N-substituted anilines presents distinct mechanistic hurdles:

-

Steric Hindrance: The bulky N-substituent impedes the head-to-tail coupling essential for para-directed chain propagation.

-